molecular formula C11H11F3O2 B2808160 2-[3-(Trifluoromethyl)phenyl]butanoic acid CAS No. 129140-97-2

2-[3-(Trifluoromethyl)phenyl]butanoic acid

Cat. No.: B2808160
CAS No.: 129140-97-2
M. Wt: 232.202
InChI Key: MVESVVUZSZNCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Trifluoromethyl)phenyl]butanoic acid is a chemical compound with the molecular formula C11H11F3O2 . It has a molecular weight of 232.2 . The IUPAC name for this compound is 3-[2-(trifluoromethyl)phenyl]butanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11F3O2/c1-7(6-10(15)16)8-4-2-3-5-9(8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) .

It is stored at room temperature .

Scientific Research Applications

1. Biotransformation Studies

The biotransformation of compounds structurally related to 2-[3-(Trifluoromethyl)phenyl]butanoic acid has been investigated across various species. For instance, 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid (RU 16029), which shares some structural similarities, exhibits different metabolic pathways in humans compared to animals like rats, mice, and dogs. In humans, the ketone group is rapidly reduced to an alcohol, while in these animals, the butanoic side-chain is oxidized to acetic acid. The biotransformation also varies significantly across species, with varying excretion mechanisms observed (Pottier, Busigny, & Raynaud, 1978).

2. Chemical Synthesis and Stereochemistry

Research into the chemical synthesis involving compounds similar to this compound has been conducted. For example, the hydrogenation of (Z)-3-phenyl-2-butenoic acid with a specific catalyst yielded 3-phenyl-2-butanoic acid and its enantiomers. This study highlights the complex interplay of reactivity and stereoselectivity in the hydrogenation process, which is crucial for understanding the synthesis of such compounds (Yoshimura et al., 2007).

3. Pharmaceutical and Medicinal Chemistry Applications

In medicinal chemistry, derivatives of compounds similar to this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, derivatives containing 3-[(2-Hydroxyphenyl)amino]butanoic acids have shown significant activity against various pathogens (Mickevičienė et al., 2015). Additionally, novel compounds like N- and S-mustards, structurally related to this compound, have been synthesized as potential pro-drugs for cancer therapy (Mann & Shervington, 1991).

4. Material Science and Engineering

Compounds similar to this compound have applications in material science. For example, a study focused on molecular engineering of organic sensitizers for solar cell applications, which involved the synthesis of novel organic compounds exhibiting high efficiency in photon to current conversion, a principle that could be relevant to derivatives of this compound as well (Kim et al., 2006).

Safety and Hazards

The safety information for 2-[3-(Trifluoromethyl)phenyl]butanoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-2-9(10(15)16)7-4-3-5-8(6-7)11(12,13)14/h3-6,9H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVESVVUZSZNCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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